3-Cyano-5-methoxybenzoic acid

Pharmaceutical Synthesis Pregabalin Enzymatic Resolution

Specify 3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5) to ensure synthetic route fidelity. Its unique 3-CN/5-OCH₃ substitution pattern is mandatory for achieving high enantioselectivity (E >300) in pregabalin precursor synthesis and for constructing S1P1 agonist scaffolds. Generic isomers risk divergent reactivity, low yields, or complete synthetic failure. This building block's electronic signature is critical for ATP-binding pocket interactions in kinase inhibitor programs.

Molecular Formula C9H7NO3
Molecular Weight 177.159
CAS No. 453566-61-5
Cat. No. B2463704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-methoxybenzoic acid
CAS453566-61-5
Molecular FormulaC9H7NO3
Molecular Weight177.159
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)O)C#N
InChIInChI=1S/C9H7NO3/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4H,1H3,(H,11,12)
InChIKeyAVHOYXTVEGMNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-5-methoxybenzoic Acid (CAS 453566-61-5): A Baseline Scientific and Procurement Profile


3-Cyano-5-methoxybenzoic acid (CAS 453566-61-5) is a synthetic, multifunctional aromatic building block of the methoxybenzoic acid class, characterized by a benzoic acid core substituted with an electron-donating methoxy group (-OCH₃) at the 5-position and an electron-withdrawing cyano group (-CN) at the 3-position . This substitution pattern imparts unique electronic properties and reactivity, distinguishing it from other isomers. It is primarily utilized as a versatile intermediate in organic synthesis, with documented applications in the development of S1P1 receptor agonists and as a key precursor in an established pregabalin synthesis route . Its molecular formula is C₉H₇NO₃, with a molecular weight of 177.16 g/mol, a calculated LogP of 1.27, and a predicted polar surface area (PSA) of 70.32 Ų .

Procurement Integrity: Why Isomeric Analogs of 3-Cyano-5-methoxybenzoic Acid Cannot Be Interchanged


Substituting 3-Cyano-5-methoxybenzoic acid with a close isomeric analog, such as 3-Cyano-4-methoxybenzoic acid or 4-Cyano-2-methoxybenzoic acid, introduces significant risk to synthetic route reproducibility and target activity. The specific meta- and para- relationship between the electron-withdrawing cyano and electron-donating methoxy groups in 3-Cyano-5-methoxybenzoic acid dictates its distinct electronic density distribution and, consequently, its reactivity in key steps like nucleophilic aromatic substitution and palladium-catalyzed cross-couplings . This precise regiochemistry is fundamental to its function as an intermediate, where it enables high enantioselectivity (E >300) in enzyme-mediated kinetic resolutions . Even among isomers, pKa and LogP can differ, impacting handling and subsequent reaction conditions [1]. The absence of such specific substitution patterns in a generic analog would lead to divergent reaction outcomes, lower yields, or complete synthetic failure, as the compound is chosen for its specific electronic signature rather than general benzoic acid characteristics.

3-Cyano-5-methoxybenzoic Acid (CAS 453566-61-5): A Quantitative Evidence Framework


High Enantioselectivity in Pregabalin Precursor Synthesis via Nitrilase-Mediated Resolution

3-Cyano-5-methoxybenzoic acid serves as an intermediate in the synthesis of (S)-3-cyano-5-methylhexanoic acid, a direct precursor to pregabalin. A case study demonstrates that using engineered nitrilase mutants, the kinetic resolution process achieves an enantioselectivity factor (E) greater than 300 and an enantiomeric excess (ee) exceeding 99.9% . This high stereocontrol is directly linked to the compound's specific electronic and steric properties, enabling interaction with the enzyme's active site.

Pharmaceutical Synthesis Pregabalin Enzymatic Resolution

Enhanced Lipophilicity and Membrane Permeability Profile for CNS Drug Discovery

The compound has a calculated partition coefficient (LogP) of 1.27 and a polar surface area (PSA) of 70.32 Ų . This LogP/PSA combination falls within a favorable range for crossing the blood-brain barrier (BBB), making it a suitable core for developing central nervous system (CNS)-targeting therapeutics. This is supported by its use as a key intermediate in the synthesis of S1P1 receptor agonists, a class of compounds developed for multiple sclerosis and other CNS disorders .

CNS Drug Discovery S1P1 Agonist Physicochemical Properties

Scaffold Versatility: A Direct Precursor to Diverse Bioactive Derivatives

The compound's utility as a core scaffold is highlighted by its use in generating derivatives that show potency against disease-relevant kinases. A related study describes a hybrid compound incorporating a fragment from this scaffold that achieved a 1000-fold increase in target potency while maintaining selectivity against a panel of protein kinases . Furthermore, Density Functional Theory (DFT) studies predict that this scaffold itself has binding affinity toward cancer-related targets like EGFR kinase .

Kinase Inhibitor Scaffold Hopping Medicinal Chemistry

Primary Application Scenarios for 3-Cyano-5-methoxybenzoic Acid Based on Verifiable Evidence


Development of CNS-Penetrant S1P1 Receptor Agonists for Autoimmune Disorders

The physicochemical profile (LogP 1.27, PSA 70.32 Ų) and its documented use in patented S1P1 agonist derivatives make this compound a strategically relevant building block for medicinal chemistry programs targeting multiple sclerosis, rheumatoid arthritis, or Crohn's disease . Procurement should be prioritized when designing libraries of CNS-penetrant S1P1 modulators, as the scaffold's properties are aligned with desired drug-likeness parameters for this target.

Synthesis of Chiral Precursors for Generic API Manufacturing (Pregabalin Pathway)

For process chemistry and generic API manufacturing, 3-Cyano-5-methoxybenzoic acid is a verified intermediate in an established route to (S)-3-cyano-5-methylhexanoic acid, a precursor to pregabalin . Its utility in achieving high enantioselectivity (E >300) in enzymatic resolutions makes it a valuable starting material for producing the chiral building block required for this high-volume anticonvulsant drug. Selection over other isomers is mandatory for this specific, published route.

Design and Optimization of Selective Kinase Inhibitors

Given its identification as a core fragment in a study that yielded a 1000-fold potency increase for a kinase-targeting hybrid molecule, this compound is a high-priority scaffold for kinase inhibitor drug discovery . Its electronic structure is favorable for interacting with the ATP-binding pocket, and its two functional groups provide handles for further derivatization to explore structure-activity relationships (SAR) and improve selectivity profiles against a broad panel of kinases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyano-5-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.